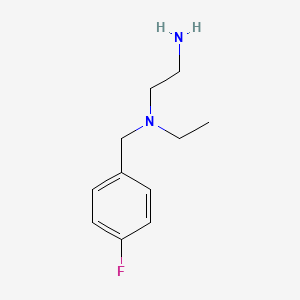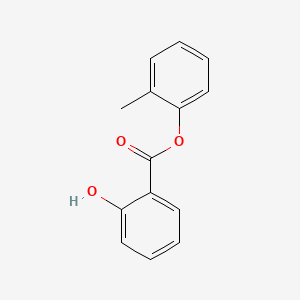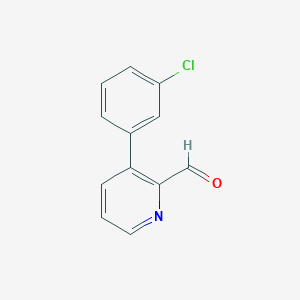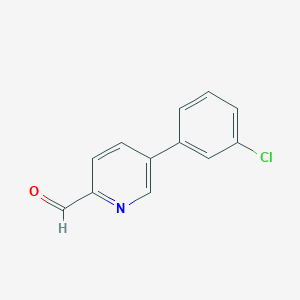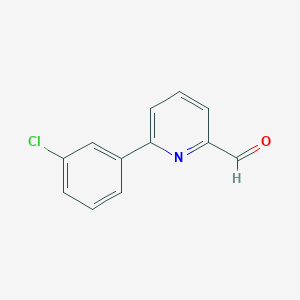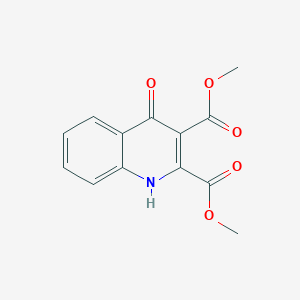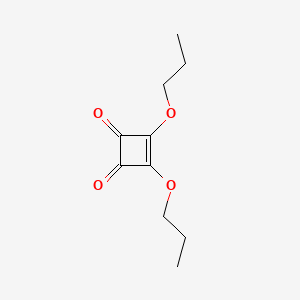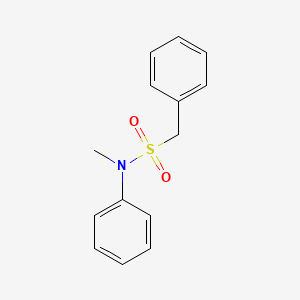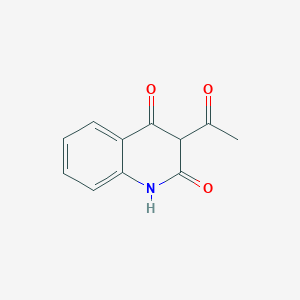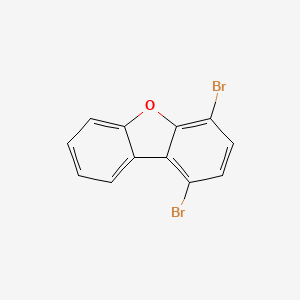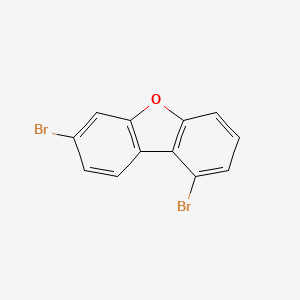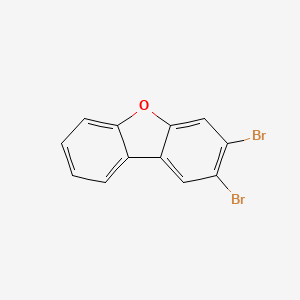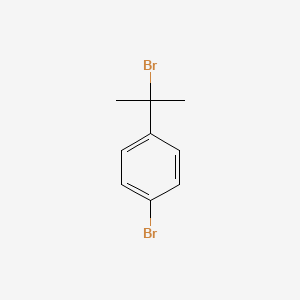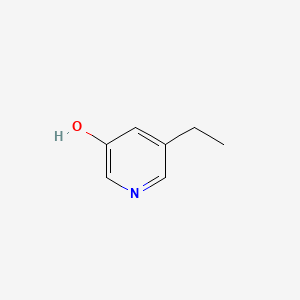
3-Pyridinol, 5-ethyl-
説明
“3-Pyridinol, 5-ethyl-” is a derivative of 3-Pyridinol, which is also known as 3-Hydroxypyridine, β-Hydroxypyridine, 3-Oxopyridine, 3-Pyridol, 3-Pyridone, and pyridin-3-ol . It has a molecular formula of C5H5NO and a molecular weight of 95.0993 . It is used in the development of potent radical-trapping antioxidants .
科学的研究の応用
1. Molecular Structure and Supramolecular Aggregation
Research on polysubstituted pyridines, including derivatives of 3-pyridinol, has revealed insights into their molecular structure and supramolecular aggregation. These studies show how intermolecular interactions like C-H⋯O, C-H⋯F, and C-H⋯π influence the stabilization of crystal structures, which can be relevant in material science and crystallography (Suresh et al., 2007).
2. Organic Synthesis and Catalysis
3-Pyridinol derivatives are used in organic synthesis. For instance, ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This demonstrates the role of 3-pyridinol derivatives in facilitating complex organic reactions, which is significant in the development of new synthetic methodologies (Zhu et al., 2003).
3. Radical Scavenging and Antioxidant Activity
Studies on stilbazolic resveratrol analogs containing the 3-pyridinol fragment have shown that the introduction of an ethyl group can affect their radical scavenging and antioxidant properties. This research is crucial in understanding the structure-activity relationships of potential antioxidants and therapeutic agents (Semenov et al., 2020).
4. Proton Conductivity in Materials
Pyridinol has been identified as a stoichiometrically loadable and non-leachable proton carrier in materials. Its combination with other compounds, like ethylene glycol, can significantly enhance proton conductivity. This discovery is crucial for the development of advanced materials with improved electrical properties (Shalini et al., 2016).
5. Drug Discovery and Medicinal Chemistry
Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, which include ethyl-substituted derivatives, are potent inhibitors in drug development, particularly for treating conditions like hyperaldosteronism and myocardial fibrosis. Understanding their structure and selectivity is vital for medicinal chemistry (Lucas et al., 2011).
6. Potential Antihypertensive Activity
Certain ethyl-substituted pyridine derivatives have been synthesized with the expectation of exhibiting antihypertensive activity. This underscores the importance of these compounds in the exploration of new therapeutic agents (Kumar & Mashelker, 2006).
作用機序
Target of Action
3-Pyridinol, 5-ethyl- is a derivative of 3-Pyridinol 3-pyridinol and its derivatives have been reported to be potent radical-trapping antioxidants . They are designed to interact with peroxyl radicals, which are chain-carrying radicals involved in oxidative processes .
Mode of Action
3-Pyridinol, 5-ethyl- interacts with its targets by trapping peroxyl radicals . This interaction inhibits the process of autoxidation, a chemical reaction involving oxygen that can lead to cellular damage . The compound’s mode of action is similar to that of other phenolic antioxidants, but it has a stronger O–H bond, making it more effective .
Biochemical Pathways
These pathways are responsible for neutralizing harmful free radicals in the body, thereby preventing cellular damage .
Pharmacokinetics
The pharmacokinetics of 3,5,6-trichloro-2-pyridinol (tcpy), a metabolite of the pesticide chlorpyrifos, has been studied . TCPy was found to partition from plasma to saliva in rats, suggesting that it could be used for non-invasive biomonitoring .
Result of Action
The result of the action of 3-Pyridinol, 5-ethyl- is the inhibition of autoxidation, which prevents cellular damage caused by free radicals . This makes 3-Pyridinol, 5-ethyl- an effective antioxidant. It’s also worth noting that 3-Pyridinol and its derivatives have been reported to be some of the most potent radical-trapping antioxidants ever reported .
Action Environment
The action environment of 3-Pyridinol, 5-ethyl- can be influenced by various factors. For instance, the presence of other antioxidants can enhance its effectiveness. It has been reported that 3-Pyridinol and 5-pyrimidinols can function in a synergistic manner with more common, but less reactive, phenolic antioxidants . This means that the presence of these other antioxidants can enhance the effectiveness of 3-Pyridinol, 5-ethyl-.
生化学分析
Biochemical Properties
They possess stronger O–H bonds than equivalently substituted phenols, but possess similar reactivities toward autoxidation chain-carrying peroxyl radicals . This suggests that 3-Pyridinol, 5-ethyl- may interact with enzymes, proteins, and other biomolecules in a similar manner, although specific interactions have yet to be identified.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The specific molecular targets and mechanisms of action of 3-Pyridinol, 5-ethyl- remain to be identified.
Metabolic Pathways
The metabolic pathways involving 3-Pyridinol, 5-ethyl- are not well-characterized. Given the biochemical properties of pyridinols, it is plausible that 3-Pyridinol, 5-ethyl- could be involved in certain metabolic pathways, potentially interacting with enzymes or cofactors
特性
IUPAC Name |
5-ethylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-7(9)5-8-4-6/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYYSDUKPFIMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439153 | |
| Record name | 3-PYRIDINOL, 5-ETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62003-48-9 | |
| Record name | 3-PYRIDINOL, 5-ETHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


